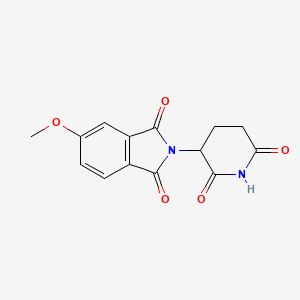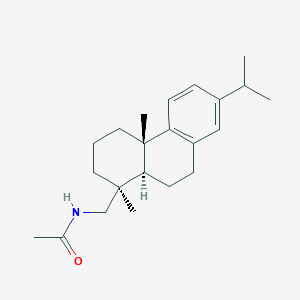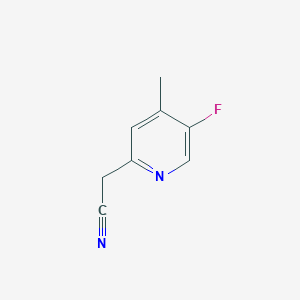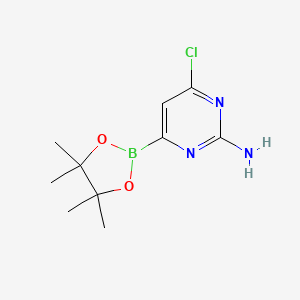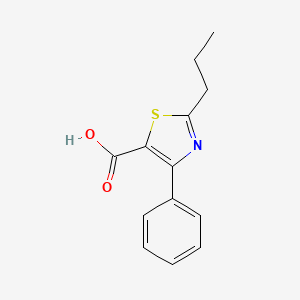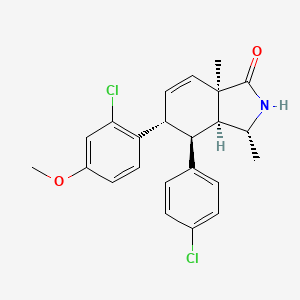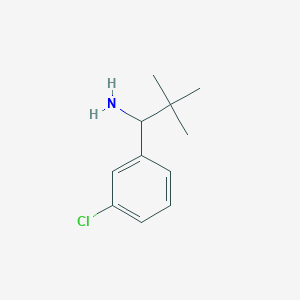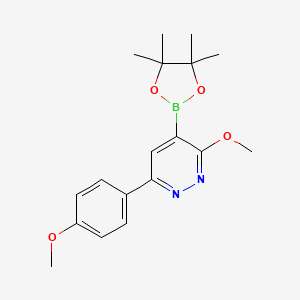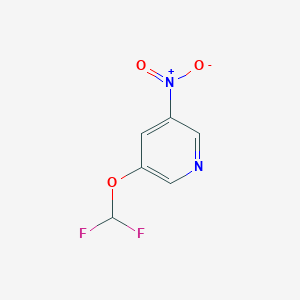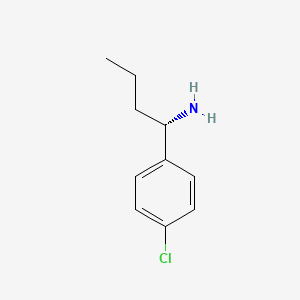![molecular formula C28H36N2O4 B12972152 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)
2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and controlled introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies such as continuous flow chemistry can significantly enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and dibenzylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[221]heptane-2,3-dicarboxylate stands out due to its unique bicyclic structure and the presence of both tert-butyl and dibenzylamino groups
Eigenschaften
Molekularformel |
C28H36N2O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C28H36N2O4/c1-5-33-26(31)25-23-16-22(30(25)27(32)34-28(2,3)4)17-24(23)29(18-20-12-8-6-9-13-20)19-21-14-10-7-11-15-21/h6-15,22-25H,5,16-19H2,1-4H3/t22-,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
FLZIVYBDMVLHBK-LIONHTAISA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



